molecular formula C18H17N3O6S B2460087 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 896312-34-8

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No.: B2460087
CAS No.: 896312-34-8
M. Wt: 403.41
InChI Key: LXFFYDXEMUOPFI-UHFFFAOYSA-N
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Description

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate: is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a sulfanylmethyl group, a pyranone ring, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfanylmethyl group. The pyranone ring is then synthesized and coupled with the triazole derivative. Finally, the dimethoxybenzoate moiety is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyranone ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its structural modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for tailored chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, affecting cellular redox balance. The pyranone ring and dimethoxybenzoate moiety can interact with various cellular components, influencing signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-Methyl-1,2,4-triazol-3-yl]methyl benzoate
  • [4-Oxopyran-3-yl] 3,4-dimethoxybenzoate
  • [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate

Uniqueness

What sets 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate apart from similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This unique structure provides versatility in its applications across various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-12-7-13(22)16(8-26-12)27-17(23)11-4-5-14(24-2)15(6-11)25-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFYDXEMUOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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